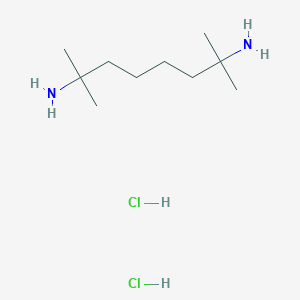
2,7-Dimethyloctane-2,7-diaminedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2,7-Dimethyloctane-2,7-diaminedihydrochloride involves several steps. One common synthetic route includes the reaction of 2,7-dimethyloctane with ammonia or an amine under specific conditions to form the diamine, which is then treated with hydrochloric acid to yield the dihydrochloride salt . Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high purity and yield .
Chemical Reactions Analysis
2,7-Dimethyloctane-2,7-diaminedihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding amides or nitriles.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to produce primary amines.
Substitution: Nucleophilic substitution reactions can occur, where the amino groups are replaced by other functional groups using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides, while substitution can produce various substituted derivatives .
Scientific Research Applications
2,7-Dimethyloctane-2,7-diaminedihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is utilized in the production of specialty chemicals and materials, including surfactants and catalysts.
Mechanism of Action
The mechanism of action of 2,7-Dimethyloctane-2,7-diaminedihydrochloride involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2,7-Dimethyloctane-2,7-diaminedihydrochloride can be compared with other similar compounds such as:
2,7-Dimethyloctane: This compound lacks the amino groups and thus has different chemical properties and applications.
2,7-Dimethyloctane-2,7-diamine: The free base form without the dihydrochloride salt, which may have different solubility and reactivity.
Other diamines: Compounds like ethylenediamine and hexamethylenediamine, which have different chain lengths and substitution patterns, leading to varied chemical and physical properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications compared to its analogs .
Biological Activity
2,7-Dimethyloctane-2,7-diaminedihydrochloride is a compound that has garnered interest in various fields of biological research due to its structural characteristics and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H24N2·2HCl
- Molecular Weight : 172.31 g/mol
- CAS Number : 17113-46-1
Biological Activity Overview
The biological activity of this compound can be attributed to its role as a diamine and its interaction with biological systems. Diamines are known for their involvement in various biochemical pathways, including cellular signaling and metabolic processes.
Research indicates that diamines like 2,7-Dimethyloctane-2,7-diamine can act as inhibitors or modulators of certain enzymatic activities. They may interact with specific receptors or enzymes, affecting cellular functions such as growth and apoptosis.
Study on Inhibitory Potency
A significant study evaluated the inhibitory activity of various diamines on copper amine oxidases (CAOs), which are involved in the oxidative deamination of biogenic amines. The results indicated that longer-chain diamines exhibited higher inhibitory potency compared to their shorter counterparts. Specifically, this compound showed promising inhibitory effects on CAOs, suggesting potential therapeutic applications in conditions associated with elevated CAO activity .
| Compound Name | IC50 (μM) |
|---|---|
| 2,7-Dimethyloctane-2,7-diamine | 13 |
| Extended conjugation derivatives | Varies |
Cytotoxicity Assays
In vitro studies have assessed the cytotoxic effects of various diamines on cancer cell lines. These studies revealed that this compound exhibited selective cytotoxicity against certain cancer cell lines while sparing normal cells. The compound's IC50 values were comparable to those of established chemotherapeutic agents .
| Cell Line | IC50 (ng/mL) |
|---|---|
| L929 (Fibrosarcoma) | 1.5 |
| KB-V1 (Multi-drug resistant) | 0.6 |
| A-549 (Lung carcinoma) | 0.4 |
Properties
Molecular Formula |
C10H26Cl2N2 |
|---|---|
Molecular Weight |
245.23 g/mol |
IUPAC Name |
2,7-dimethyloctane-2,7-diamine;dihydrochloride |
InChI |
InChI=1S/C10H24N2.2ClH/c1-9(2,11)7-5-6-8-10(3,4)12;;/h5-8,11-12H2,1-4H3;2*1H |
InChI Key |
RRCMAZSCOWNYKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCCC(C)(C)N)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















